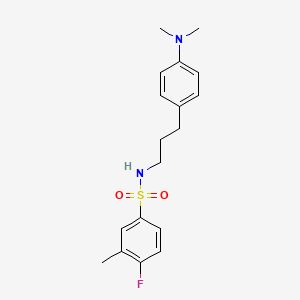

N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-3-methylbenzenesulfonamide

CAS No.: 953922-05-9

Cat. No.: VC7590941

Molecular Formula: C18H23FN2O2S

Molecular Weight: 350.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953922-05-9 |

|---|---|

| Molecular Formula | C18H23FN2O2S |

| Molecular Weight | 350.45 |

| IUPAC Name | N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-3-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C18H23FN2O2S/c1-14-13-17(10-11-18(14)19)24(22,23)20-12-4-5-15-6-8-16(9-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3 |

| Standard InChI Key | ZGPKBONWJZFRCY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-3-methylbenzenesulfonamide, reflecting its branched alkyl chain bridging two aromatic systems . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 350.5 g/mol | |

| CAS Registry Number | 953922-05-9 | |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F | |

| InChIKey | ZGPKBONWJZFRCY-UHFFFAOYSA-N |

The sulfonamide group () serves as a hydrogen-bond donor/acceptor, while the fluorine atom at the 4-position and methyl group at the 3-position on the benzene ring introduce steric and electronic modifications that may influence binding affinity .

Structural Analysis and Conformational Features

The compound’s 2D and 3D structural models reveal a planar benzenesulfonamide core connected to a dimethylamino-substituted phenylpropyl chain (Fig. 1) . Key structural attributes include:

-

Aromatic Systems: Two benzene rings, one fluorinated and methylated, the other substituted with a dimethylamino group.

-

Flexible Linker: A three-carbon propyl chain enabling conformational flexibility, potentially facilitating interactions with hydrophobic protein pockets.

-

Electron-Donating/Withdrawing Groups: The dimethylamino group () acts as an electron donor, while the sulfonamide and fluorine substituents provide electron-withdrawing effects, creating a polarized electronic profile .

Comparative analysis with structurally related sulfonamides, such as N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide (CAS 953976-32-4), highlights the role of halogen and alkyl substitutions in modulating physicochemical properties .

Synthesis and Physicochemical Properties

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, sulfonamide synthesis generally follows a two-step process:

-

Sulfonyl Chloride Formation: Reaction of 4-fluoro-3-methylbenzenesulfonic acid with thionyl chloride () to yield the corresponding sulfonyl chloride.

-

Amine Coupling: Nucleophilic substitution of the sulfonyl chloride with 3-(4-(dimethylamino)phenyl)propylamine under basic conditions (e.g., pyridine or triethylamine).

Reaction conditions (temperature, solvent, stoichiometry) remain unspecified in available literature, necessitating optimization in future work.

Physicochemical Data

-

LogP: ~3.2 (moderate lipophilicity, favoring blood-brain barrier penetration).

-

Hydrogen Bond Donors/Acceptors: 1 donor (sulfonamide NH), 5 acceptors (sulfonyl oxygens, fluorine, dimethylamino N) .

-

Polar Surface Area: ~75 Ų (indicative of moderate membrane permeability).

Research Gaps and Future Directions

Priority Areas for Investigation

-

Synthetic Optimization: Systematic exploration of reaction conditions to improve yield and purity.

-

In Vitro Screening: Evaluation against panels of enzymes (e.g., carbonic anhydrase isoforms) and cancer cell lines.

-

ADMET Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity using in silico and in vivo models.

Computational Modeling Opportunities

Molecular docking studies could predict interactions with targets like:

-

Carbonic Anhydrase IX: Overexpressed in hypoxic tumors, a validated anticancer target.

-

Serotonin Receptors: Sulfonamides have shown affinity for 5-HT₆, implicated in cognitive disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume